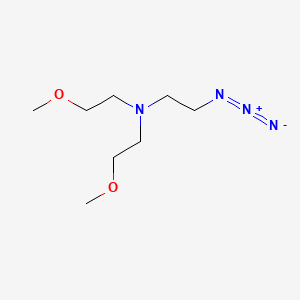![molecular formula C8H13ClN4 B1464574 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine CAS No. 1249990-48-4](/img/structure/B1464574.png)
3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of “3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine”, a synthetic process for a related compound, “2-dimethylaminoethyl chloride hydrochloride”, has been described . This process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition .Aplicaciones Científicas De Investigación
-
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators under LEDs
- Application Summary : These derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
- Methods of Application : The derivatives with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton have been synthesized . They can initiate the free radical polymerization of acrylates under a LED at 405 nm .
- Results or Outcomes : When combined with various additives, most of the based multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths, with the final conversions being higher than 60% .
-
2-Chloro-N,N-dimethylethylamine as an intermediate and starting reagent for organic synthesis
- Application Summary : This compound is widely used as an intermediate and starting reagent for organic synthesis .
- Methods of Application : It acts as an intermediate for the syntheses of various compounds .
- Results or Outcomes : The specific results or outcomes would depend on the particular synthesis being performed .
Propiedades
IUPAC Name |
N-(3-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-12-8-7(9)10-3-4-11-8/h3-4H,5-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKSLODWVPBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)



![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)

![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)
![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)